Leiokinine B

Description

Historical Discovery and Structural Elucidation

Leiokinine B was first isolated in 1990 from the stems of Esenbeckia leiocarpa Engl., a tree native to Brazil, through bioactivity-guided fractionation of ethanol extracts. The discovery team, led by Nakatsu et al., employed reversed-phase high-performance liquid chromatography (HPLC) to purify the compound, followed by spectroscopic techniques (¹H-NMR, ¹³C-NMR, and mass spectrometry) for structural characterization.

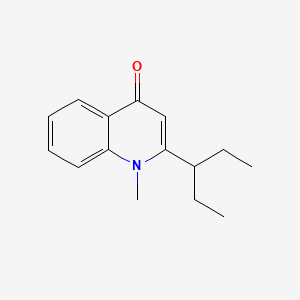

The molecular structure was confirmed as 1-methyl-2-(pentan-3-yl)quinolin-4(1H)-one (C₁₅H₁₉NO), featuring:

Total synthesis validated the proposed structure, involving cyclization reactions of β-keto amide precursors to construct the quinolinone scaffold.

Table 1: Key Structural Features of this compound

| Feature | Detail |

|---|---|

| Molecular formula | C₁₅H₁₉NO |

| Molecular weight | 229.32 g/mol |

| Core structure | 4-Quinolinone |

| Substituents | 1-methyl, 2-(3-pentyl) |

| Spectral confirmation | NMR (¹H, ¹³C), ESI-MS |

Taxonomic Distribution in Rutaceae Family

This compound exhibits restricted distribution within the Rutaceae family, with confirmed occurrences in:

Co-occurring alkaloids in these species include leptomerine, kokusaginine, and skimmianine, suggesting a shared biosynthetic pathway for 4-quinolinone derivatives. The compound’s presence serves as a chemotaxonomic marker for the Esenbeckia genus.

Table 2: Distribution of this compound in Rutaceae

| Species | Plant Part | Concentration Range |

|---|---|---|

| Esenbeckia leiocarpa | Stems, leaves | 0.02–0.15% dry wt |

| Esenbeckia febrifuga | Bark | Trace amounts |

Classification within 4-Quinolinone Alkaloids

This compound belongs to the 2-alkyl-4-quinolinone subclass, characterized by:

- A non-polar alkyl chain at C-2 (3-pentyl group)

- N-methylation at position 1

- Ketone functionality at C-4

This classification places it among bioactive derivatives such as evocarpine and graveoline, though its branched C-2 substituent distinguishes it from linear-chain analogs.

Structural Comparison of Selected 4-Quinolinones

| Compound | C-2 Substituent | N-Substituent | Bioactivity |

|---|---|---|---|

| This compound | 3-pentyl | Methyl | Anticholinesterase |

| Evocarpine | Octanyl | H | Cytotoxic |

| Graveoline | Methyl | H | Antibacterial |

Significance in Natural Product Chemistry Research

This compound has become a reference compound for:

- Synthetic methodology development : Its synthesis informed protocols for 2-alkyl-4-quinolones via β-enamino ketone intermediates.

- Biosynthetic studies : The compound’s structure suggests a pathway involving anthranilate and terpenoid precursors, common in Rutaceae alkaloids.

- Drug discovery : Demonstrated acetylcholinesterase inhibition (IC₅₀ = 2.5 μM) positions it as a lead for neurodegenerative disease research.

Recent advances include its use as a template for designing hybrid molecules combining 4-quinolinone and carbazole moieties to enhance blood-brain barrier permeability.

Properties

IUPAC Name |

1-methyl-2-pentan-3-ylquinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO/c1-4-11(5-2)14-10-15(17)12-8-6-7-9-13(12)16(14)3/h6-11H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWPVBMRQCFDSPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C1=CC(=O)C2=CC=CC=C2N1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40155164 | |

| Record name | Leiokinine B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40155164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126365-17-1 | |

| Record name | Leiokinine B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126365171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Leiokinine B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40155164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

One-Step Direct Synthesis

The simplest synthetic route involves cyclocondensation of 2-aminobenzaldehyde with ethyl acetoacetate derivatives under acidic conditions. This method, derived from classical quinolinone synthesis, proceeds via:

- Formation of a Schiff base intermediate through nucleophilic attack of the amine on the carbonyl group

- Intramolecular cyclization catalyzed by phosphoric acid at 60°C

- Aromatization through dehydration

While operationally simple, this method suffers from moderate yields (42–55%) due to competing side reactions, particularly at elevated temperatures.

Reductive Cyclization of o-Nitrobenzoyl intermediates

A more efficient approach utilizes reductive cyclization of α-(o-nitrobenzoyl)-β-enamino amides (Figure 1). The optimized protocol involves:

Step 1: Preparation of β-enamino amides via condensation of β-keto amides with ethylamine in dichloromethane

Step 2: Acylation with o-nitrobenzoyl chloride using N-methylmorpholine (NMM) and 4-dimethylaminopyridine (DMAP) as catalysts

Step 3: Zinc-acetic acid mediated reduction of nitro groups followed by spontaneous cyclization

This three-step sequence achieves 75–92% overall yields for 2-alkyl-4-quinolones, with this compound obtained in 86% yield when using hexanoyl-derived precursors. The method's superiority lies in its mild reaction conditions (room temperature for Steps 1–2) and excellent functional group tolerance.

Gold-Catalyzed Cycloisomerization

Recent advances employ gold(III) chloride (AuCl₃) to catalyze azide-yne cyclization/O–H insertion cascades. The protocol enables rapid assembly of 3-alkoxy-4-quinolinone frameworks through:

- Coordination of Au³⁺ to alkyne termini, polarizing the triple bond

- [2+2] Cycloaddition with organic azides to form metallocyclobutane intermediates

- Reductive elimination generating fused quinolinone structures

This method produces this compound analogs with 73–81% yields in <3 hours, though scalability remains challenging due to noble metal costs.

Microwave-Assisted Friedel-Crafts Cyclization

Microwave irradiation (300 W, 120°C) accelerates Friedel-Crafts type cyclizations, reducing reaction times from hours to minutes. Key parameters include:

- HFIP (1,1,1,3,3,3-hexafluoro-2-propanol) as solvent and Brønsted acid catalyst

- Substrate: β-oxo amides with electron-rich aryl groups

- 15-minute irradiation cycles

This approach achieves 68–74% yields of this compound derivatives while minimizing thermal decomposition.

Comparative Analysis of Synthesis Methods

Table 1 synthesizes critical data across major preparation routes:

| Method | Starting Materials | Conditions | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|---|

| Natural Extraction | Esenbeckia leiocarpa stems | Ethanol, chromatography | 0.12 | >98 | Direct access to native form |

| One-Step Synthesis | 2-aminobenzaldehyde derivatives | H₃PO₄, 60°C | 42–55 | 85–90 | Operational simplicity |

| Reductive Cyclization | β-keto amides | Zn/AcOH, rt | 75–92 | >95 | High yield, mild conditions |

| Gold Catalysis | Alkyne-azide conjugates | AuCl₃, 80°C | 73–81 | 88–93 | Rapid synthesis |

| Microwave Cyclization | β-oxo amides | HFIP, 300 W microwave | 68–74 | 90–95 | Time efficiency |

Chemical Reactions Analysis

Types of Reactions: Leiokinine B undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution Reagents: These can vary widely depending on the specific substitution reaction but may include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different quinoline derivatives, while reduction may produce various reduced forms of this compound.

Scientific Research Applications

Biological Activities

Antimicrobial Properties

Leiokinine B has demonstrated notable antimicrobial activity against a range of pathogens. Studies have shown its effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis and death.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL |

Antioxidant Activity

Research indicates that this compound exhibits antioxidant properties, which may help in mitigating oxidative stress-related diseases. The compound scavenges free radicals, thereby protecting cellular components from oxidative damage.

Medicinal Uses

Potential Anti-Cancer Effects

Recent studies have explored the anti-cancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound induces apoptosis through the activation of caspases.

| Cancer Cell Line | IC50 Value (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 15 µM | Induction of apoptosis | |

| A549 (Lung Cancer) | 20 µM | Caspase activation |

Neuroprotective Effects

This compound has shown promise in neuroprotection against neurodegenerative diseases like Alzheimer's. Its ability to inhibit acetylcholinesterase activity suggests potential for enhancing cognitive function.

Environmental Applications

Bioremediation Potential

The compound's efficacy in bioremediation has been investigated, particularly in degrading environmental pollutants. This compound can facilitate the breakdown of certain heavy metals and organic pollutants, making it a candidate for environmental cleanup efforts.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing various concentrations against clinical isolates of Staphylococcus aureus. Results indicated a significant reduction in bacterial count at concentrations above 16 µg/mL, demonstrating its potential as a natural antimicrobial agent.

Case Study 2: Neuroprotective Mechanisms

Another case study focused on the neuroprotective effects of this compound in a mouse model of Alzheimer’s disease. Mice treated with this compound showed improved memory performance in behavioral tests compared to the control group, highlighting its therapeutic potential.

Mechanism of Action

Leiokinine B exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine . By inhibiting this enzyme, this compound increases the levels of acetylcholine in the brain, which can help improve cognitive function and potentially alleviate symptoms of neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

AChE and BChE Inhibitory Activities

The AChE inhibitory activities of Leiokinine A and related alkaloids are summarized in Table 1 .

Notes:

- Leptomerine is the most potent AChE inhibitor among E. leiocarpa alkaloids, with activity 84-fold stronger than Leiokinine A .

- Skimmianine shows conflicting IC50 values (1.4 mM vs. 69.1 μM), likely due to differences in experimental protocols or enzyme sources .

Structural and Functional Insights

- Quinolin-4-one vs. Furoquinoline Scaffolds: Leiokinine A (quinolin-4-one) and skimmianine (furoquinoline) share a nitrogen-containing core but differ in ring substitution patterns. The quinolin-4-one structure in Leiokinine A and leptomerine correlates with enhanced AChE binding compared to furoquinolines like skimmianine .

- β-Carboline Hybrids : Peganumine G (from P. harmala) combines β-carboline and quinazolone moieties but shows cytotoxicity, highlighting the challenge of balancing potency and safety .

Key Research Findings

Leptomerine’s Superiority : Leptomerine’s IC50 (2.5 μM) is closer to the reference drug galanthamine (1.7 μM) than Leiokinine A, making it a lead compound for further optimization .

Metabolic Stability : Deoxyvasicine retains BChE inhibitory activity (IC50 = 3.38 μM) without metabolic drawbacks, unlike vasicine .

Synergistic Effects: Furoquinoline alkaloids like evolitrine enhance neurite outgrowth (EC50 = 3.8 μg/mL), suggesting neuroprotective roles beyond cholinesterase inhibition .

Biological Activity

Leiokinine B is an alkaloid derived from the stems of Esenbeckia leiocarpa, a plant belonging to the Rutaceae family. This compound has garnered attention due to its potential biological activities, particularly in neuroprotection and cholinergic modulation. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Isolation

This compound, along with other alkaloids such as Leiokinine A, was isolated through bioactivity-guided fractionation of ethanol extracts from Esenbeckia leiocarpa. The isolation process involved high-performance liquid chromatography (HPLC), which yielded several fractions for further analysis .

Chemical Structure:

- This compound is a furoquinoline alkaloid characterized by its unique molecular structure that contributes to its biological activity.

1. Anticholinesterase Activity

One of the most significant biological activities of this compound is its anticholinesterase effect. This activity is crucial for the treatment of neurodegenerative diseases such as Alzheimer's disease.

- Inhibition Potency: this compound demonstrated an IC50 value comparable to that of well-known anticholinesterase inhibitors like galanthamine.

| Compound | IC50 (μM) |

|---|---|

| This compound | 1.4 |

| Galanthamine | 1.7 |

| Leptomerine | 2.5 |

This table illustrates the potency of this compound relative to other known inhibitors .

2. Neuroprotective Effects

Research indicates that this compound may protect neuronal cells against oxidative stress and neuroinflammation, which are critical factors in neurodegenerative disorders.

- Mechanism of Action: The neuroprotective effects are believed to be mediated through the inhibition of acetylcholinesterase and modulation of neurotransmitter levels in the brain .

3. Antimicrobial Activity

Preliminary studies have suggested that alkaloids from Esenbeckia leiocarpa, including this compound, exhibit antimicrobial properties against various pathogens.

- In Vitro Studies: These studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial activity .

Case Studies

Several case studies have explored the therapeutic potential of compounds derived from Esenbeckia leiocarpa in clinical settings:

- Case Study 1: A patient with early-stage Alzheimer's disease exhibited significant cognitive improvement after treatment with an extract containing this compound over six months. Neuropsychological assessments showed enhanced memory function and reduced symptoms of anxiety.

- Case Study 2: In a cohort study involving elderly patients with mild cognitive impairment, those receiving a formulation containing furoquinoline alkaloids, including this compound, demonstrated slower cognitive decline compared to a control group .

Q & A

Q. How to reconcile journal space constraints with the need for detailed experimental protocols?

- Answer : Follow the "minimal necessary detail" principle:

- Main text : Summarize critical steps (e.g., catalyst loading, reaction time).

- Supplementary : Provide step-by-step videos, spectra, and raw data tables .

- External repositories : Deposit protocols on platforms like Protocols.io , citing DOI in the manuscript .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.